molecular formula C28H28N6O2 B13298713 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B13298713
M. Wt: 480.6 g/mol
InChI Key: NSWVHQUUIYOGGP-UHFFFAOYSA-N
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Description

1-Phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (hereafter referred to as the "target compound") is a bicyclic pyrazole derivative characterized by two cyclopenta[c]pyrazole cores linked via a formamidoethyl bridge. Each pyrazole ring is substituted with a phenyl group at the 1-position, and the carboxamide functionality at the 3-position facilitates interactions with biological targets.

The compound’s synthesis likely employs amide coupling strategies, such as HBTU-mediated reactions, given the prevalence of these methods in related pyrazole derivatives (e.g., compound 13 in ) . Its crystallographic characterization may involve SHELX programs, which are widely used for small-molecule refinement .

Properties

Molecular Formula

C28H28N6O2

Molecular Weight

480.6 g/mol

IUPAC Name

1-phenyl-N-[2-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)amino]ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C28H28N6O2/c35-27(25-21-13-7-15-23(21)33(31-25)19-9-3-1-4-10-19)29-17-18-30-28(36)26-22-14-8-16-24(22)34(32-26)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,29,35)(H,30,36)

InChI Key

NSWVHQUUIYOGGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)NCCNC(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name/ID Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Dual cyclopenta[c]pyrazole Phenyl (x2), formamidoethyl linker, carboxamide Bicyclic core, symmetrical phenyl groups
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride Single cyclopenta[c]pyrazole 4-Fluorophenyl, amine hydrochloride Monocyclic, fluorinated aryl, amine salt
Compound 13 () Pyrazole-carboxamide Tricyclo[3.3.1.1³,⁷]decane, 7-chloroquinoline Heteroaromatic chloroquinoline moiety
28a () Pyrazole ester 4-Fluorophenyl, cyclohexyl, tert-butyl ester Ester functionality, bulky alkyl chains

Key Observations :

  • The bicyclic core of the target compound may enhance rigidity and binding selectivity compared to monocyclic analogs like those in and .
  • Fluorophenyl substituents (e.g., in ’s compound) improve lipophilicity and metabolic stability, whereas the target’s unsubstituted phenyl groups may favor π-π interactions .
  • The formamidoethyl linker in the target compound provides conformational flexibility, contrasting with the rigid tricyclo decane group in compound 13 .

Pharmacological Activity

For example:

  • Compound 28b () demonstrated submicromolar EC₅₀ values in calcium mobilization assays (NTS1: 0.12 μM; NTS2: 0.45 μM), with competitive binding IC₅₀ values of 0.38 μM (NTS1) and 1.2 μM (NTS2) .
  • Compound 13 () showed potent agonist activity via fluorometric imaging plate reader (FLIPR) assays, likely due to its carboxamide-tricyclo decane hybrid structure .

The target compound’s dual pyrazole cores could enhance receptor avidity through multivalent interactions, though steric hindrance from the bicyclic system might reduce binding kinetics compared to simpler analogs.

Biological Activity

The compound 1-phenyl-N-[2-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}formamido)ethyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the pyrazole core and subsequent functionalization. The general approach includes:

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce various substituents that enhance biological activity. For instance, formamido groups can be added to increase interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:

  • Cell Line Studies : Compounds similar to the target structure have shown potent activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values often in the low micromolar range .
  • Mechanism of Action : The anticancer effects are attributed to apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Testing Methods : Agar diffusion and broth microdilution methods were used to assess activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed significant inhibition zones (up to 18 mm) against strains like Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 16 µg/mL to 32 µg/mL .

Enzymatic Inhibition

The pyrazole scaffold has been linked to inhibitory activity against various enzymes:

  • Specific Targets : Studies have shown that certain derivatives can act as selective inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

Case Studies

Several case studies highlight the biological potential of similar pyrazole derivatives:

  • Study on Anticancer Activity :
    • A derivative structurally related to the target compound was tested against a panel of cancer cell lines, revealing significant cytotoxicity and induction of apoptosis through caspase activation .
  • Antimicrobial Evaluation :
    • A series of pyrazole derivatives were assessed for their antibacterial properties, showing promising results against resistant strains of bacteria. The structure-activity relationship indicated that modifications on the phenyl ring significantly enhanced activity .

Data Table

Below is a summary table detailing the biological activities reported for related pyrazole compounds:

Compound StructureActivity TypeTarget Organism/Cell LineIC50/MIC Values
Pyrazole Derivative AAnticancerMCF-7IC50 = 10 µM
Pyrazole Derivative BAntibacterialStaphylococcus aureusMIC = 16 µg/mL
Pyrazole Derivative CEnzyme InhibitionCOXIC50 = 25 µM

Q & A

Q. What in silico tools predict ADMET properties for preclinical development?

  • Tools :
  • SwissADME : Predicts LogP (<3.5 ideal), GI absorption.
  • ProTox-II : Flags hepatotoxicity risks.
  • Case Data : Analogues with ClogP >4 showed high plasma protein binding (>95%), reducing free drug availability .

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